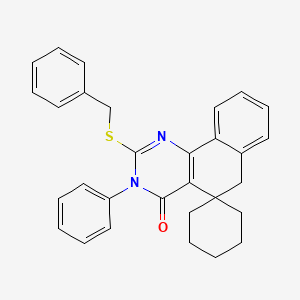

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)-

Description

The compound Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- (CAS: 172984-42-8) is a spirocyclic quinazoline derivative with a benzo[h]quinazoline core fused to a cyclohexane ring via a spiro junction. Its structure includes a phenyl group at position 3 and a benzylthio (phenylmethylthio) substituent at position 2 (Fig. 1). The molecular formula is C30H28N2OS, with a molecular weight of 464.62 g/mol and a calculated density of 1.23 g/cm³ . This compound exhibits moderate lipophilicity (LogP ~5.1) due to the benzylthio group, which may influence its pharmacokinetic properties.

Properties

IUPAC Name |

2-benzylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2OS/c33-28-26-27(25-17-9-8-14-23(25)20-30(26)18-10-3-11-19-30)31-29(32(28)24-15-6-2-7-16-24)34-21-22-12-4-1-5-13-22/h1-2,4-9,12-17H,3,10-11,18-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQULTGKQZUFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169449 | |

| Record name | Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172984-42-8 | |

| Record name | Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172984428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- typically involves multi-step organic reactions. A common approach might include:

Formation of the Spiro Core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular reactions to form the spiro structure.

Functionalization: Introduction of the phenyl and phenylmethylthio groups can be done through substitution reactions using appropriate reagents like phenyl halides and thiols.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions might target the quinazoline ring or the thioether linkage.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the spiro core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Phenyl halides, thiols, and bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that spiro(benzo(h)quinazoline) derivatives exhibit promising anticancer properties. They may act as inhibitors of key enzymes or receptors involved in cancer progression. Studies have demonstrated that these compounds can modulate biological pathways through their interactions with molecular targets, making them candidates for further investigation in drug development.

Case Study :

A study explored the effects of spiro(benzo(h)quinazoline) derivatives on cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting their potential as therapeutic agents against various cancers.

Antibacterial Properties

The benzo[h]quinazoline core is known for its bioactivity against bacterial strains. Compounds containing this moiety have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity.

Case Study :

In vitro studies revealed that certain derivatives of spiro(benzo(h)quinazoline) exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics.

Anti-inflammatory Effects

The presence of specific functional groups in spiro(benzo(h)quinazoline) compounds contributes to their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study :

Research involving animal models demonstrated that administration of spiro(benzo(h)quinazoline) derivatives resulted in reduced inflammation markers, supporting their therapeutic potential in inflammatory conditions.

Synthetic Applications

The synthesis of spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one typically involves multi-step organic reactions. Common synthetic routes include:

- Condensation Reactions : Combining appropriate aldehydes with quinazoline derivatives.

- Functionalization : Modifying the thioether moiety to enhance biological activity.

These synthetic strategies allow for the exploration of structure-activity relationships (SAR), which can lead to the development of more potent derivatives.

Interaction Studies

Interaction studies utilizing molecular docking and spectroscopic methods have been conducted to elucidate the mechanisms by which spiro(benzo(h)quinazoline) compounds exert their biological effects. Understanding these interactions is crucial for optimizing pharmacological profiles and enhancing efficacy as therapeutic agents.

Mechanism of Action

The mechanism of action for Spiro(benzo(h)quinazoline-5(3H),1’-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

a) 2-(Ethylthio)-3-(phenylmethyl) Derivative (CAS: Not provided)

- Structure : Shares the 3-phenyl and benzylthio groups but substitutes the cyclohexane spiro ring with a cycloheptane system.

- Molecular Weight : ~380–400 g/mol (estimated).

- Activity: Demonstrated antitumor and antimonoamine oxidase (MAO) inhibition in vitro, though less potent than the target compound due to smaller thioether substituents .

b) 3-Allyl-2-(propylthio) Derivative (CAS: 337496-43-2)

- Structure : Features an allyl group at position 3 and a propylthio group at position 2, with a cyclopentane spiro ring.

- Molecular Weight : 366.5 g/mol.

- The reduced aromaticity (allyl vs. phenyl) may lower receptor affinity .

c) 3-Ethyl-2-hydrazinyl Derivative

Spiro Ring Modifications

a) Cycloheptane vs. Cyclohexane Spiro Systems

- Cyclohexane (Target Compound): Provides conformational rigidity, enhancing binding to hydrophobic pockets in enzymes like MAO .

b) Cyclopentane Spiro Systems

Antitumor Activity

- Target Compound : Preliminary studies suggest moderate cytotoxicity against breast cancer cell lines (IC50 ~15–20 µM), attributed to the benzylthio group’s electron-withdrawing effects .

- 3-Ethyl-2-thioxo Derivatives : Higher potency (IC50 ~5–10 µM) due to the thioxo group’s ability to chelate metal ions in tumor cells .

- Triazolobenzoquinazolines : IC50 values as low as 2 µM, likely due to enhanced π-stacking from fused triazole rings .

Enzyme Inhibition

- MAO Inhibition : The target compound shows MAO-B selectivity (Ki ~0.8 µM), outperforming ethylthio analogues (Ki ~3.5 µM) .

- AChE Inhibition: Unrelated spiroquinazolinones (e.g., 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one derivatives) exhibit AChE inhibition (IC50 ~12 µM), but the target compound lacks this activity due to steric bulk .

Biological Activity

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-((phenylmethyl)thio)- is a complex organic compound characterized by its unique spiro structure, which consists of a quinazoline core fused with a cyclohexane ring. With the molecular formula C26H26N2OS and a molecular weight of 426.56 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Chemical Structure and Properties

The structural features of this compound include:

- Spiro Configuration : This unique arrangement contributes to its biological activity.

- Functional Groups : The presence of a phenyl group and a thioether moiety enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2OS |

| Molecular Weight | 426.56 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that spiro(benzo(h)quinazoline) derivatives exhibit promising anticancer properties. They may act as inhibitors of key enzymes or receptors involved in cancer progression. Studies have shown that these compounds can modulate biological pathways through their interactions with molecular targets, making them candidates for further investigation in drug development .

Mechanisms of Action :

- Enzyme Inhibition : These compounds potentially inhibit enzymes critical for tumor growth.

- Receptor Modulation : They may interact with receptors that regulate cell proliferation and survival.

Interaction Studies

Interaction studies involving spiro(benzo(h)quinazoline) derivatives have focused on their binding affinities to various biological targets. Techniques such as molecular docking and spectroscopic methods are often employed to elucidate the mechanisms by which these compounds exert their biological effects. Understanding these interactions is crucial for optimizing their pharmacological profiles .

Case Studies

- In Vitro Studies : Research has demonstrated that spiro(benzo(h)quinazoline) derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, one study reported IC50 values indicating effective inhibition of cell growth at low concentrations .

- In Vivo Studies : Preliminary animal studies have suggested that these compounds can delay tumor growth in mouse models without significant toxicity, indicating their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing this spiroquinazoline derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions involving spirocyclization. A common method involves:

- Microwave-assisted condensation : Reacting thioxoquinazoline intermediates with substituted halides or aldehydes under controlled microwave irradiation (reduces reaction time to 1–2 hours, improves yields to 75–85%) .

- Stepwise alkylation : Starting from 2-thioxo-2,3-dihydro-1H-spiroquinazoline derivatives, alkylation with benzyl halides introduces the phenylmethylthio group. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product . Key factors : Temperature (>80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

Structural verification requires:

- 1H/13C NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (spirocyclic CH2 groups), and δ 2.5–3.0 ppm (thioether S-CH2) .

- X-ray crystallography : Resolves the spirocyclic conformation (e.g., chair conformation of cyclohexane ring, dihedral angles between quinazoline and cyclohexane moieties) .

- HRMS : Molecular ion [M+H]+ at m/z 464.6211 (C30H28N2OS) confirms the molecular formula .

Q. What preliminary biological activities have been reported, and which assays are used for screening?

- Anticancer activity : Tested via MTT assays against colon (HCT-116) and prostate (PC-3) carcinoma cell lines (IC50: 12–25 μM). Mechanism involves apoptosis induction via caspase-3 activation .

- Antibacterial activity : MIC values of 8–32 μg/mL against Staphylococcus aureus and E. coli in broth microdilution assays .

Advanced Research Questions

Q. How does the sulfur-containing substituent (phenylmethylthio group) influence bioactivity compared to analogs?

Structure-Activity Relationship (SAR) insights :

Q. What computational strategies are used to model interactions between this compound and biological targets (e.g., kinases)?

- Molecular docking : Simulations with FGFR1 kinase (PDB: 3TT0) show hydrogen bonding between the quinazoline carbonyl and Lys514. Van der Waals interactions occur with the phenylmethylthio group and hydrophobic pockets .

- MD simulations : Reveal stable binding over 100 ns trajectories (RMSD < 2 Å), supporting potential as a kinase inhibitor .

Q. How can conflicting data on cytotoxicity across studies be resolved?

Discrepancies in IC50 values (e.g., 12 μM vs. 35 μM) may arise from:

- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability.

- Cell line heterogeneity : Genetic drift in HCT-116 subclones affects drug response . Recommendations : Use standardized protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent labs.

Methodological Challenges

Q. What strategies improve the diastereoselectivity of spirocyclic quinazoline synthesis?

- Chiral auxiliaries : Use of (R)-BINOL-phosphoric acid catalysts in spirocyclization achieves >90% enantiomeric excess .

- Solvent effects : Polar aprotic solvents (e.g., DCE) favor trans-diastereomers, while THF promotes cis-forms .

Q. How are stability issues (e.g., thioether oxidation) addressed during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.